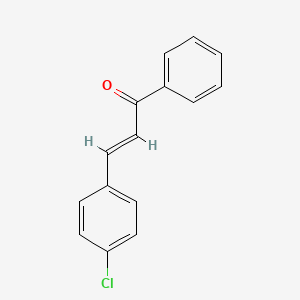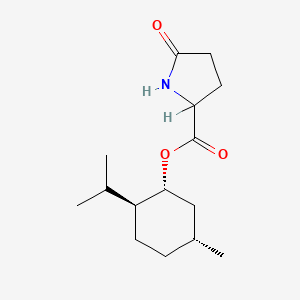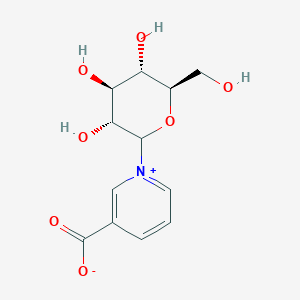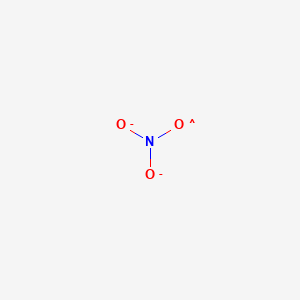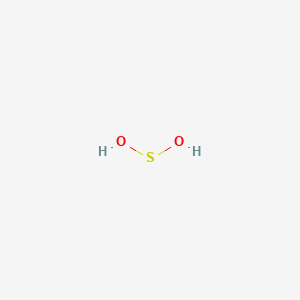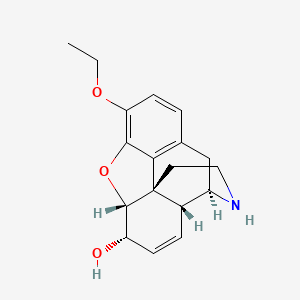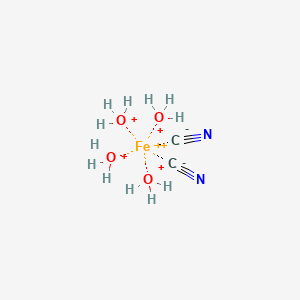![molecular formula C17H22N4O5 B1237771 4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1237771.png)
4-[(2,6-Dimorpholino-3-pyridinyl)amino]-4-oxo-2-butenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[2,6-bis(4-morpholinyl)-3-pyridinyl]amino]-4-oxo-2-butenoic acid is an aromatic amide.
Scientific Research Applications
Synthesis and Antimicrobial Activity
- Antimicrobial and Analgesic Properties : 4-Aryl-2-N-morpholino-4-oxo-2-butenoic acids exhibit antimicrobial and analgesic activities. These compounds, synthesized via interaction with morpholine, are colorless crystalline substances with varying solubility in different solvents (Koz’minykh, Belyaev, Koz’minykh, Makhmudov, & Odegova, 2004).
Synthesis Techniques
- Microwave-Assisted Synthesis : A study developed microwave-assisted synthesis methods for 4-oxo-2-butenoic acids, using aldol-condensation of glyoxylic acid. This approach provides a range of desired products with good yields and is important for the synthesis of biologically active species and intermediates (Uguen et al., 2021).
Biological Applications
- Biocatalytic Cascade for Synthesis : A biocatalytic cascade was constructed for the synthesis of 2-oxo-4-(hydroxymethylphosphinyl) butyric acid, an important precursor for herbicides. This study shows the potential of using bio-enzymatic methods for large-scale production of such compounds (Xu et al., 2020).
Chemical Properties and Reactions
- Fluorescent Protecting Group : A derivative of 6-amino-4-oxo-hexanoic acid, related to the family of 4-oxo-2-butenoic acids, has been developed for protection of hydroxyl groups in DNA sequencing. This highlights the compound's utility in biochemistry and molecular biology (Rasolonjatovo & Sarfati, 1998).
Derivative Synthesis
- Synthesis of Pyridine Dilactone : Research on synthesizing a pentacyclic pyridine dilactone using derivatives of 4-oxo-2-butenoic acid reveals their potential in creating complex chemical structures with potential pharmaceutical applications (Rajyalakshmi & Srinivasan, 1980).
properties
Molecular Formula |
C17H22N4O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-4-[(2,6-dimorpholin-4-ylpyridin-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H22N4O5/c22-15(3-4-16(23)24)18-13-1-2-14(20-5-9-25-10-6-20)19-17(13)21-7-11-26-12-8-21/h1-4H,5-12H2,(H,18,22)(H,23,24)/b4-3+ |
InChI Key |
DWSNGRJYFBPVHN-ONEGZZNKSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)/C=C/C(=O)O)N3CCOCC3 |
SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)NC(=O)C=CC(=O)O)N3CCOCC3 |
solubility |
54.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4R,6S,7S,11R,14S)-5-Acetyl-14-hydroxy-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-6-yl]ethanone](/img/structure/B1237689.png)
![2,5-dimethoxy-N-[[2-(4-methoxyphenyl)-4-thiazolyl]methyl]benzenesulfonamide](/img/structure/B1237692.png)
![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2-fluoro-benzoic acid](/img/structure/B1237693.png)




